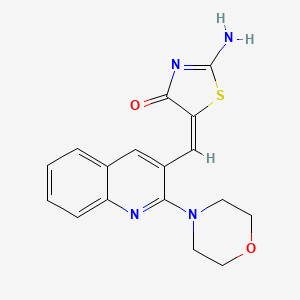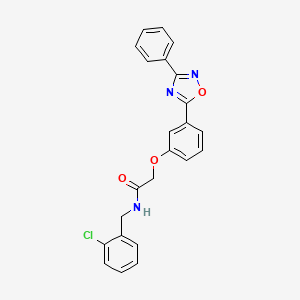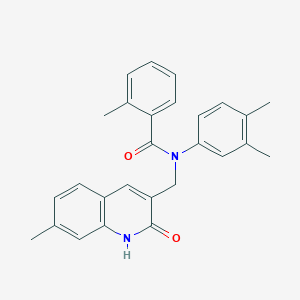
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one, also known as MQLS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been extensively studied for its potential application in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one is not fully understood. However, several studies have suggested that (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and glucose metabolism. (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including topoisomerase II, cyclooxygenase-2, and α-glucosidase. (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell survival and death.
Biochemical and Physiological Effects:
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has also been found to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Furthermore, (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has shown potent antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis and purification, as well as its diverse pharmacological properties. However, the limitations of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one include its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity evaluation are necessary before conducting in vivo experiments.
Orientations Futures
Future research on (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. Furthermore, the potential of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one as a chemotherapeutic agent for various types of cancer should be further investigated in preclinical and clinical studies. Additionally, the anti-inflammatory and antidiabetic effects of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one should be explored in more detail. Finally, the development of novel (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one derivatives with improved pharmacological properties should be pursued.
Méthodes De Synthèse
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 2-morpholino-3-aminoquinoline with thiosemicarbazone, followed by cyclization with acetic anhydride. The final product is obtained by reacting the intermediate with formaldehyde and sodium hydroxide. The purity and yield of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. Several studies have demonstrated the potential of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one as a chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer. (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has shown promising antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-17-20-16(22)14(24-17)10-12-9-11-3-1-2-4-13(11)19-15(12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,18,20,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAKFAAWFRHREI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)




![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)
